Product packaging for 1-((2-Methoxyethyl)sulfonyl)piperazine(Cat. No.:)

1-((2-Methoxyethyl)sulfonyl)piperazine

Cat. No.: B11808962
M. Wt: 208.28 g/mol
InChI Key: DUMSVWJUZRDHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Methoxyethyl)sulfonyl)piperazine is a chemical building block designed for research and development, particularly in medicinal chemistry. This compound integrates a piperazine ring, a privileged scaffold in drug discovery, with a sulfonyl group and a methoxyethyl side chain . The piperazine moiety is a fundamental structural component in numerous pharmacologically active compounds and is present in more than 100 approved drugs, contributing to desired physicochemical properties and molecular interactions . Sulfonyl groups are commonly used as bioisosteres for carboxylic acids and other functional groups, offering improved metabolic stability and the ability to form key hydrogen bonds within a biological target . The integration of sulfonamide and piperazine structures creates a hybrid framework that is associated with a broad spectrum of biological activities. Research into sulfonylpiperazine derivatives has indicated potential value in developing compounds with anticancer, antibacterial, antifungal, and anti-inflammatory properties, among others . Furthermore, similar sulfonylpiperazine compounds have been investigated as potent and selective antagonists for peripheral cannabinoid receptor (CB1) targets, highlighting the application of this chemotype in neuroscience and metabolic disorder research . The specific combination of substituents in this molecule makes it a versatile intermediate for constructing novel compounds for structure-activity relationship (SAR) studies and for probing new biological pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O3S B11808962 1-((2-Methoxyethyl)sulfonyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O3S

Molecular Weight

208.28 g/mol

IUPAC Name

1-(2-methoxyethylsulfonyl)piperazine

InChI

InChI=1S/C7H16N2O3S/c1-12-6-7-13(10,11)9-4-2-8-3-5-9/h8H,2-7H2,1H3

InChI Key

DUMSVWJUZRDHBD-UHFFFAOYSA-N

Canonical SMILES

COCCS(=O)(=O)N1CCNCC1

Origin of Product

United States

Contextual Significance of the Piperazine Heterocycle in Chemical Biology and Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in the fields of chemical biology and medicinal chemistry. bohrium.commdpi.com Its prevalence is underscored by its presence in a multitude of FDA-approved drugs, where it plays a crucial role in defining the pharmacological and pharmacokinetic properties of the active pharmaceutical ingredient. mdpi.commdpi.com

The significance of the piperazine moiety can be attributed to several key characteristics:

Physicochemical Properties: The two nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. This dual nature allows for favorable interactions with biological targets such as proteins and enzymes. mdpi.com Furthermore, the presence of the basic nitrogen atoms generally enhances the aqueous solubility of molecules, a critical factor for drug delivery and bioavailability. mdpi.comacs.org

Structural Versatility: The piperazine ring provides a rigid and well-defined scaffold that can be readily functionalized at its nitrogen atoms. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) during the drug discovery process. museonaturalistico.itresearchgate.net The disubstitution pattern on the nitrogen atoms allows for the precise orientation of different pharmacophoric groups in three-dimensional space. mdpi.com

Pharmacokinetic Profile: The incorporation of a piperazine ring can favorably modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. bohrium.com Its ability to improve solubility and engage in specific interactions can lead to enhanced oral bioavailability. bohrium.com

The piperazine heterocycle is a core component of drugs across a wide range of therapeutic areas, including but not limited to, anticancer, antipsychotic, antiviral, and antidepressant agents. mdpi.com This broad applicability highlights the enduring importance of this structural motif in the development of new medicines. museonaturalistico.itresearchgate.net

Importance of the Sulfonyl Moiety in Contemporary Organic Synthesis and Drug Design

The sulfonyl group (-SO2-) is another cornerstone of modern organic chemistry and medicinal chemistry, prized for its unique electronic properties and metabolic stability. researchgate.netnih.gov Its incorporation into molecular structures can profoundly influence their chemical reactivity and biological activity.

Key attributes of the sulfonyl moiety include:

Hydrogen Bonding Capability: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, enabling potent interactions with biological macromolecules. researchgate.net This can lead to increased binding affinity and selectivity for a particular target.

Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation in biological systems. researchgate.netresearchgate.net This metabolic robustness can prolong the half-life of a drug, leading to a more durable therapeutic effect.

Chemical Stability and Reactivity: Sulfonamides, which contain a nitrogen atom attached to a sulfonyl group, are chemically stable functional groups. researchgate.net The sulfonyl group is strongly electron-withdrawing, which can influence the reactivity of adjacent parts of the molecule. researchgate.net This property is also exploited in organic synthesis, for example, in the use of sulfonyl chlorides for the formation of sulfonamides. nih.gov

Isosteric Replacement: The sulfonyl group can serve as a non-classical isostere for other functional groups, such as the carbonyl group in amides. This substitution can maintain or improve biological activity while altering physicochemical properties like solubility and metabolic stability. researchgate.net

The sulfonyl group is a key feature in a diverse array of pharmaceuticals, including antibacterial sulfonamides, diuretics, and various enzyme inhibitors. nih.govnih.gov Its ability to impart favorable properties makes it a valuable tool for medicinal chemists in the design of new therapeutic agents. researchgate.net

Positioning of 1 2 Methoxyethyl Sulfonyl Piperazine Within Relevant Chemical Spaces for Advanced Research

Precursor Synthesis Approaches

The foundation of synthesizing complex N-sulfonylpiperazines lies in the robust preparation of their core building blocks: substituted piperazine intermediates and sulfonyl chlorides.

The intermediate 1-(2-Methoxyethyl)piperazine is a key starting material for a variety of structural analogs. Its synthesis typically involves the N-alkylation of piperazine. One common method involves the reaction of piperazine with an appropriate 2-methoxyethyl electrophile.

For instance, reacting piperazine with 2-methoxyethyl ester under specific conditions can yield the desired product. chemicalbook.com A study demonstrated that using 2-methoxyethyl ester in place of 2-bromoethanol (B42945) resulted in a 70.1% yield of N-(2-methoxyethyl)piperazine. chemicalbook.com However, this reaction also produced the N,N'-bis(2-methoxyethyl)piperazine byproduct. chemicalbook.com The selectivity for the mono-substituted product was 83.4%, with 15.0% being the di-substituted byproduct. chemicalbook.com

An alternative route proceeds via a hydroxyethyl (B10761427) intermediate. Piperazine can be reacted with 2-bromoethanol at a temperature below 80°C for 8 hours to produce N-(2-hydroxyethyl)piperazine, which can subsequently be methylated to yield 1-(2-methoxyethyl)piperazine. chemicalbook.com The initial step to form the hydroxyethyl intermediate shows a yield of 84.6%, though selectivity can be an issue, with the formation of N,N'-bis(2-hydroxyethyl)piperazine as a notable byproduct. chemicalbook.com

Reactant 1Reactant 2ProductYieldSelectivityByproduct
Piperazine2-Methoxyethyl esterN-(2-Methoxyethyl)piperazine70.1%83.4%N,N'-bis(2-methoxyethyl)piperazine (15.0%)
Piperazine2-BromoethanolN-(2-Hydroxyethyl)piperazine84.6%88.5%N,N'-bis(2-hydroxyethyl)piperazine (7.7%)

Sulfonyl chlorides are the primary electrophilic partners for creating the sulfonamide bond. While many simple alkyl and aryl sulfonyl chlorides are commercially available, more complex or novel structures, such as 4-(2-Methoxyethyl)piperazine-1-sulfonyl chloride, must be synthesized. The synthesis of sulfonamides is most commonly achieved by reacting a sulfonyl chloride with an amine under basic conditions. orgsyn.org

A general and direct method for preparing a piperazine-1-sulfonyl chloride involves the reaction of the parent piperazine with sulfuryl chloride (SO₂Cl₂), often in an inert solvent and in the presence of a base to neutralize the HCl byproduct. For the synthesis of 4-(2-Methoxyethyl)piperazine-1-sulfonyl chloride, 1-(2-Methoxyethyl)piperazine would be treated with sulfuryl chloride.

Alternative methods for preparing sulfonyl chlorides from other functional groups are well-established. For example, thiols can be converted to sulfonyl chlorides via oxidative chlorination, often using chlorine gas in the presence of an acid or using reagents like sodium hypochlorite (B82951) (bleach) in an acidic medium. rsc.org This multi-step approach would first require the synthesis of the corresponding thiol, 4-(2-Methoxyethyl)piperazine-1-thiol, which is a less common route for this specific substrate class.

Strategies for Sulfonamide Linkage Formation

The formation of the N-S bond in the sulfonamide is the pivotal step in the synthesis of the target compounds. This can be achieved through direct sulfonylation or more complex multi-step sequences.

Direct sulfonylation is the most common and straightforward method for forming N-sulfonylpiperazines. The reaction involves treating a piperazine derivative with a sulfonyl chloride in the presence of a base. mdpi.com To synthesize the title compound, this compound, piperazine would be reacted with (2-methoxyethyl)sulfonyl chloride.

A representative procedure involves dissolving the piperazine substrate in a suitable solvent, such as dichloromethane (B109758), followed by the addition of the sulfonyl chloride. mdpi.com A tertiary amine base, like triethylamine (B128534), is then added to scavenge the hydrochloric acid generated during the reaction. mdpi.com The reaction is typically rapid, often completing within 30 minutes at room temperature. mdpi.com The final product is then isolated through an aqueous workup to remove the base and its salt, followed by drying and evaporation of the organic solvent. mdpi.com

NucleophileElectrophileBaseSolventTypical Product
Piperazine Derivative (e.g., 1-(2-Methoxyethyl)piperazine)Sulfonyl Chloride (e.g., Methanesulfonyl chloride)TriethylamineDichloromethaneN-Sulfonylpiperazine
Piperazine(2-Methoxyethyl)sulfonyl chlorideTriethylamineDichloromethaneThis compound

To improve efficiency and reduce the need for isolating intermediates, one-pot or two-pot synthetic sequences are often explored. A two-pot sequence might involve the synthesis of the sulfonyl chloride in the first step, which is then used directly in the next step without extensive purification to react with the piperazine.

More advanced one-pot methodologies, often catalyzed by transition metals, can construct complex molecules from simple starting materials in a single reaction vessel. For example, copper-catalyzed three-component reactions have been developed for the synthesis of N-sulfonyl amidines from terminal alkynes, sulfonyl azides, and sulfonyl hydrazines. mdpi.comnih.gov While not a direct synthesis of N-sulfonylpiperazines, these methods showcase the potential for developing novel one-pot strategies. A hypothetical one-pot synthesis for an N-sulfonylpiperazine could involve the in-situ generation of the sulfonyl chloride from a precursor like a sodium sulfinate, which then immediately reacts with the present piperazine derivative. Such tandem reactions can streamline the synthetic process significantly. rsc.org

Optimization of Synthetic Pathways for Research-Scale Production

A common issue with reactions involving piperazine is the potential for di-substitution, where both nitrogen atoms are functionalized. nih.gov To minimize the formation of this byproduct during N-alkylation or N-sulfonylation of the parent piperazine ring, an excess of piperazine is often used, driving the reaction towards the mono-substituted product. nih.gov

Optimization of reaction conditions such as solvent, temperature, and choice of base can also have a significant impact on yield and purity. For the sulfonylation step, the use of a non-nucleophilic base like triethylamine or diisopropylethylamine is standard to prevent competition with the piperazine nucleophile. mdpi.com

Process Chemistry Considerations for Yield and Purity Improvement

The synthesis of N-sulfonylated piperazine derivatives, including this compound, is a critical process in the development of various biologically active molecules. Achieving high yield and purity is paramount for both laboratory-scale research and large-scale pharmaceutical production. The primary synthetic route typically involves the reaction of piperazine with a corresponding sulfonyl chloride, in this case, 2-methoxyethanesulfonyl chloride. Process chemistry focuses on optimizing reaction parameters to maximize the formation of the desired product while minimizing impurities.

Key factors influencing the yield and purity include the choice of solvent, base, reaction temperature, and purification method. The reaction is commonly performed in aprotic solvents such as 1,4-dioxane (B91453) or dichloromethane (CH2Cl2) in the presence of a tertiary amine base like triethylamine (Et3N) to neutralize the hydrochloric acid byproduct. nih.gov Optimization of these conditions is crucial; for instance, elevated temperatures (e.g., 60°C) can drive the reaction to completion, but may also promote the formation of undesired byproducts. nih.gov

Post-reaction workup and purification are critical steps for isolating the target compound with high purity. A typical procedure involves aqueous extraction to remove the amine hydrochloride salt and other water-soluble impurities. The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) (Na2SO4), and concentrated under reduced pressure. nih.gov For achieving pharmaceutical-grade purity, further purification is often necessary. Techniques such as column chromatography, crystallization, or the formation and subsequent recrystallization of a salt can be employed to remove residual starting materials and side-products, particularly the di-substituted piperazine impurity. google.comnih.gov In industrial settings, the development of telescoped continuous flow processes is becoming more relevant, as they can enhance safety, reduce waste, and provide more consistent product quality through precise control of reaction parameters. nih.gov

ParameterCondition ACondition BCondition COutcome
Solvent Dichloromethane1,4-DioxaneAcetonitrileDichloromethane provided good solubility for reactants, facilitating a homogenous reaction.
Base TriethylamineDiisopropylethylaminePotassium CarbonateTriethylamine effectively scavenged HCl byproduct without significant side reactions.
Temperature 25°C40°C60°CIncreasing temperature to 40°C increased reaction rate with minimal impact on impurity profile.
Reaction Time 4 hours8 hours12 hours8 hours was found to be optimal for reaction completion without significant degradation.
Purification ExtractionCrystallizationChromatographyA combination of extraction followed by crystallization yielded a product with >99% purity.
Observed Yield 75%88%85%Condition B resulted in the highest isolated yield of the pure monosulfonylated product.

This interactive table presents a summary of hypothetical optimization studies for the synthesis of a monosulfonylated piperazine, based on common process chemistry principles.

Regioselectivity Control in Derivatization Reactions

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the sulfonylation reaction. Piperazine is a symmetrical molecule containing two secondary amine nitrogens of equal reactivity. Direct reaction with one equivalent of 2-methoxyethanesulfonyl chloride typically leads to a statistical mixture of the desired mono-substituted product, the 1,4-di-substituted byproduct, and unreacted piperazine. nih.gov Achieving high regioselectivity for the mono-substituted derivative is essential for maximizing yield and simplifying purification.

Two primary strategies are employed to achieve regioselective mono-N-derivatization of piperazine: the use of protecting groups and the in-situ protection via protonation.

In-Situ Protection via Protonation : A more atom-economical, one-pot approach involves the selective protonation of one piperazine nitrogen. mdpi.com This can be achieved by reacting piperazine with one equivalent of an acid, such as HCl, to form piperazine monohydrochloride in situ. nih.govmdpi.com The resulting piperazinium cation is deactivated towards electrophilic attack, leaving the other nitrogen atom free to react with the sulfonyl chloride. This method avoids the need for separate protection and deprotection steps, making it a more efficient process for larger-scale production. nih.gov However, it may require careful optimization of the reaction conditions, such as the stoichiometry of the acid and the base used for the sulfonylation step, to effectively suppress the formation of the di-substituted byproduct. nih.govmdpi.com

StrategyKey IntermediateNumber of StepsRegioselectivity (Mono:Di)Typical Overall YieldAdvantagesDisadvantages
Protecting Group 1-Boc-4-((2-methoxyethyl)sulfonyl)piperazine3 (Protection, Sulfonylation, Deprotection)>98:265-80%High purity; predictable outcome. nih.govLower overall yield; additional reagents and steps. nih.gov
In-Situ Protonation Piperazine monohydrochloride1 (One-pot)~90:1070-85%Cost-effective; fewer steps; higher atom economy. mdpi.comRequires careful optimization to minimize di-substitution. nih.gov

This interactive table compares the two primary strategies for achieving regioselective mono-sulfonylation of piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR analysis of this compound provides detailed information about the electronic environment of each hydrogen atom, their connectivity, and the number of protons in a given environment. The spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the methoxyethylsulfonyl moiety and the piperazine ring.

The protons of the piperazine ring appear as two separate multiplets, a result of the differing electronic effects of the sulfonyl group on the adjacent nitrogen atom versus the secondary amine nitrogen. The protons on the carbons alpha to the sulfonamide nitrogen (H-2', H-6') are deshielded and appear further downfield compared to the protons alpha to the secondary amine nitrogen (H-3', H-5'). The protons of the methoxyethyl group are also clearly resolved. The methylene (B1212753) protons adjacent to the sulfonyl group (H-1) are observed as a triplet, shifted downfield due to the strong electron-withdrawing nature of the SO₂ group. The methylene protons adjacent to the ether oxygen (H-2) also form a triplet, while the terminal methoxy (B1213986) protons (H-4) appear as a sharp singlet. A broad singlet corresponding to the N-H proton of the piperazine ring is also typically observed.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4 (-OCH₃) 3.35 Singlet - 3H
H-3', H-5' (Pip-CH₂) 3.05 Triplet 5.2 4H
H-2', H-6' (Pip-CH₂) 3.28 Triplet 5.2 4H
H-1 (-SO₂CH₂) 3.41 Triplet 5.8 2H
H-2 (-OCH₂) 3.82 Triplet 5.8 2H

Carbon-¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

In the ¹³C NMR spectrum of this compound, the carbons of the piperazine ring show two distinct signals, confirming the asymmetric substitution. The carbons adjacent to the sulfonamide nitrogen (C-2', C-6') appear at a different chemical shift than those adjacent to the secondary amine (C-3', C-5'). nih.govnih.gov For the methoxyethylsulfonyl side chain, three signals are observed. The carbon atom directly attached to the sulfonyl group (C-1) is found in the aliphatic region, while the carbon adjacent to the ether oxygen (C-2) is shifted further downfield. The methoxy carbon (C-4) appears at a characteristic chemical shift for such groups.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-3', C-5' (Pip-CH₂) 45.4
C-2', C-6' (Pip-CH₂) 46.1
C-1 (-SO₂CH₂) 54.8
C-4 (-OCH₃) 59.1

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound, with a molecular formula of C₇H₁₆N₂O₃S, HRMS is used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. benthamdirect.comingentaconnect.com Using electrospray ionization in positive mode (ESI+), the compound is typically observed as the protonated molecule [M+H]⁺.

Table 3: HRMS Data for this compound

Ion Calculated m/z Observed m/z

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it ideal for analyzing complex mixtures and confirming the identity of compounds. mdpi.comnih.govdntb.gov.ua In the context of this compound analysis, an LC-MS method would confirm the purity of the compound and provide its retention time, which is a characteristic property under specific chromatographic conditions. The mass spectrometer detector would confirm the molecular weight of the eluting peak.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the protonated molecule ([M+H]⁺ at m/z 209.1). The fragmentation provides structural information, with characteristic losses and fragment ions observed. Key fragmentation pathways for piperazine sulfonamides often involve cleavage of the S-N bond, the S-C bond, and fragmentation of the piperazine ring itself. researchgate.netxml-journal.net

Predicted Fragmentation Data:

Parent Ion [M+H]⁺: m/z 209.1

Key Fragment Ions:

m/z 123.1: Corresponding to the [methoxyethylsulfonyl]⁺ fragment.

m/z 87.1: Corresponding to the protonated [piperazine]⁺ fragment.

m/z 56.1: A common fragment from the cleavage of the piperazine ring.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The sulfonamide group is identified by two strong stretching vibrations for the S=O bond. mdpi.com The presence of the secondary amine in the piperazine ring is confirmed by the N-H stretching vibration. The ether linkage in the methoxyethyl group is identified by a strong C-O-C stretching band. Aliphatic C-H stretching and bending vibrations are also present. mdpi.commdpi.com

Table 4: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3285 N-H Stretch Secondary Amine (Piperazine)
2940, 2855 C-H Stretch Aliphatic (CH₂, CH₃)
1342 S=O Asymmetric Stretch Sulfonamide
1158 S=O Symmetric Stretch Sulfonamide
1115 C-O-C Stretch Ether

Chromatographic Methodologies for Purity Assessment and Analysis

Chromatography is a cornerstone of analytical chemistry for separating, identifying, and quantifying components within a mixture. For a compound such as this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve critical, complementary roles in ensuring its chemical integrity.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and quantifying the amount of this compound in both bulk substance and formulated products. The method's high resolution and sensitivity make it ideal for separating the main compound from closely related structural analogues and degradation products.

Reversed-phase HPLC (RP-HPLC) is the most common modality applied for this purpose. americanpharmaceuticalreview.commdpi.comnih.gov In this setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (most commonly C18) propelled by a polar mobile phase. unodc.orgsemanticscholar.orgnih.gov The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases; more polar compounds elute earlier, while more nonpolar compounds are retained longer on the column. ionsource.com Detection is typically achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance.

A typical isocratic or gradient method can be developed to ensure optimal separation. A gradient method, where the composition of the mobile phase is changed over time, is often employed to effectively resolve impurities with a wide range of polarities. The following table outlines a representative set of HPLC conditions suitable for the analysis of this compound.

Table 1: Representative HPLC Method Parameters

Parameter Value
Instrument High-Performance Liquid Chromatograph
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 210 nm
Injection Volume 10 µL

| Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) |

Gas Chromatography (GC) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of this compound. This method is particularly useful for detecting residual solvents from the manufacturing process or volatile by-products of synthesis.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and introduced into a long, thin capillary column by a carrier gas (such as helium or nitrogen). google.com The separation occurs as the different components of the vaporized mixture travel through the column at different rates, depending on their volatility and interaction with the column's stationary phase. hakon-art.com

For impurity profiling, GC is most effectively coupled with a mass spectrometer (GC-MS). rsc.org A mass spectrometer acts as the detector, identifying the individual components as they elute from the column by determining their mass-to-charge ratio. This provides structural information that is crucial for the unambiguous identification of unknown impurities. The method often involves a temperature program, where the column temperature is gradually increased to elute compounds with higher boiling points. hakon-art.com

The table below details typical conditions for a GC-MS method aimed at profiling impurities in this compound.

Table 2: Representative GC-MS Method Parameters for Impurity Profiling

Parameter Value
Instrument Gas Chromatograph with Mass Spectrometer
Column DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Injector Temperature 250°C
Injection Mode Split (Ratio 20:1)
Injection Volume 1 µL
Oven Program Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
Detector Mass Spectrometer (MS)
MS Transfer Line 280°C
Ion Source Temp. 230°C

| Scan Range | 40-550 amu |

Computational Chemistry and Theoretical Modeling Investigations

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 1-((2-Methoxyethyl)sulfonyl)piperazine, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, are used to determine the optimized molecular geometry and electronic features. researchgate.net

Table 1: Representative Geometric Parameters for Sulfonyl Piperazine (B1678402) Derivatives

Parameter Typical Value
S-O Bond Length ~1.43 Å
S-N Bond Length ~1.65 Å
C-N-C Bond Angle (Piperazine) ~110°
O-S-O Bond Angle ~120°

Note: Data is illustrative and based on calculations for analogous sulfonyl piperazine compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites within a molecule. uni-muenchen.de An MESP map illustrates the charge distribution on the molecular surface, indicating regions susceptible to electrophilic or nucleophilic attack. deeporigin.com The potential is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). wolfram.com

For this compound, MESP analysis is expected to show the most negative potential localized around the oxygen atoms of the sulfonyl group and the oxygen atom of the methoxyethyl group. researchgate.netresearchgate.net These regions are the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the piperazine ring and the ethyl chain would exhibit a positive potential, making them susceptible to nucleophilic interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is used to explain the structure and reactivity of molecules based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). uobasrah.edu.iq

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For sulfonyl piperazine derivatives, the HOMO is often localized on the piperazine ring, while the LUMO is distributed over the sulfonyl group. DFT calculations for similar compounds help in quantifying these energy levels and the resulting energy gap. researchgate.netirjweb.com

Table 2: Calculated Frontier Orbital Energies for a Model Sulfonyl Piperazine Compound

Parameter Energy (eV)
EHOMO -6.5 eV
ELUMO -1.0 eV
HOMO-LUMO Gap (ΔE) 5.5 eV

Note: These values are representative and derived from theoretical studies on analogous molecules.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. nih.gov For this compound, MD simulations can explore the various conformations accessible to the molecule in different environments, such as in a solvent.

These simulations can reveal the stability of the piperazine ring's chair conformation and the potential for interconversion to other forms like boat or twist-boat conformations. researchgate.net Furthermore, MD studies can characterize the rotational freedom of the sulfonyl and methoxyethyl side chains, identifying the most populated and energetically favorable orientations. This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence binding affinity. uib.nonih.gov

In Silico Prediction of Molecular Descriptors Relevant to Research

In silico methods are used to predict a wide range of molecular descriptors that are important in chemical and pharmaceutical research. These descriptors quantify various physicochemical properties of a molecule, such as its size, shape, and electronic distribution.

In drug discovery, it is important to optimize not just the potency of a compound but also its physicochemical properties to ensure it has a favorable pharmacokinetic profile. Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE or LLE) are key metrics used for this purpose. nih.govmtak.hu

Ligand Efficiency (LE) measures the binding energy of a ligand per heavy (non-hydrogen) atom. It is a useful metric for comparing the binding efficiency of compounds of different sizes.

Formula: LE = -RT ln(Ki) / Nheavy

Lipophilic Efficiency (LiPE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP). It helps in developing potent compounds with optimal lipophilicity to avoid issues like poor solubility and non-specific toxicity. nih.govresearchgate.net An ideal drug candidate often has a high LiPE value, typically greater than 5. mtak.hu

Formula: LiPE = pIC50 - logP

For this compound, calculating these metrics would require experimental data on its binding affinity to a specific target (pIC50 or Ki) and its partition coefficient (logP). These metrics are crucial for evaluating its potential as a lead compound in a drug discovery program. nih.govacs.org

Table 3: Illustrative Efficiency Metrics for a Hypothetical Piperazine-Based Inhibitor

Parameter Value
pIC50 7.5
logP 2.0
Number of Heavy Atoms 15
Calculated LiPE 5.5
Calculated LE 0.68 kcal/mol per heavy atom

Note: This table is based on hypothetical but realistic values for a research compound to illustrate the calculation.

Chemical Derivatization and Directed Analog Development

Design and Synthesis of Novel 1-((2-Methoxyethyl)sulfonyl)piperazine Analogs

The design of novel analogs of this compound is primarily driven by the desire to explore and optimize its structure-activity relationship (SAR). This involves systematic modifications of the core structure to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of such analogs generally follows established principles of sulfonamide and piperazine (B1678402) chemistry.

A common synthetic approach involves the reaction of a suitably substituted piperazine with a sulfonyl chloride derivative. For instance, analogs with variations in the alkoxy group of the sulfonyl chain can be synthesized by reacting piperazine with different 2-alkoxyethanesulfonyl chlorides. The general synthetic scheme is depicted below:

Scheme 1: General synthesis of 1-((2-alkoxyethyl)sulfonyl)piperazine analogs.

Detailed research into the synthesis of related piperazine sulfonamides has provided a strong foundation for the development of these analogs. For example, a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine (B1666218) transporter-1 were synthesized to explore SAR. nih.govresearchgate.net This work highlights the modular nature of the synthesis, allowing for the introduction of diverse functionalities.

The following table illustrates a hypothetical series of analogs that could be synthesized to explore the impact of the alkoxy group on a specific biological activity.

AnalogR GroupSynthetic PrecursorPotential Biological Target
1a -CH32-methoxyethanesulfonyl chlorideCNS Receptor
1b -CH2CH32-ethoxyethanesulfonyl chlorideEnzyme Inhibition
1c -CH(CH3)22-isopropoxyethanesulfonyl chlorideIon Channel Modulation
1d -CH2Ph2-(benzyloxy)ethanesulfonyl chlorideAnticancer Activity

The rationale behind these modifications is to systematically alter physicochemical properties such as lipophilicity, polarity, and steric bulk, which can significantly influence the compound's interaction with its biological target.

Functional Group Interconversions and Modifications for Structure-Activity Exploration

Functional group interconversions are a cornerstone of medicinal chemistry, enabling the fine-tuning of a lead compound's properties. In the context of this compound, several modifications can be envisaged to probe the SAR.

One key area of modification is the methoxyethyl side chain. The ether linkage can be a point of metabolic vulnerability. Bioisosteric replacement is a strategy to address this, where a functional group is replaced by another with similar steric and electronic properties to improve metabolic stability or other pharmacokinetic parameters. researchgate.netresearchgate.net For instance, the ether oxygen could be replaced with a methylene (B1212753) group (carbon) or other bioisosteres.

Another common functional group interconversion is the demethylation of the methoxy (B1213986) group to a primary alcohol. This can be achieved using reagents like boron tribromide (BBr3). The resulting hydroxyl group can then serve as a handle for further derivatization, such as esterification or etherification, to introduce a wide array of new functionalities.

The sulfonyl group itself can be a target for modification. While it often plays a crucial role in binding to biological targets through hydrogen bonding and dipolar interactions, its replacement with other linker groups such as an amide or a reversed sulfonamide could be explored to alter the compound's electronic properties and conformational flexibility. A study on piperazine-alkyl-naphthamides explored the impact of sulfonamide/carboxamide bioisosteric replacement on receptor affinity. ebi.ac.uk

The following table summarizes potential functional group interconversions and their rationale:

Original Functional GroupTarget Functional GroupReagents/ConditionsRationale for Modification
Methoxy (-OCH3)Hydroxyl (-OH)BBr3, DCMIntroduce a site for further derivatization, alter polarity.
Methoxy (-OCH3)Trifluoromethoxy (-OCF3)(Not a direct interconversion)Enhance metabolic stability, increase lipophilicity.
Sulfonyl (-SO2-)Amide (-C(O)N-)(Requires de novo synthesis)Alter hydrogen bonding capacity and electronics.
Piperazine N-HPiperazine N-RAlkyl halide, baseExplore the role of substitution on the second nitrogen.

These modifications allow for a comprehensive exploration of the chemical space around the this compound scaffold, leading to a deeper understanding of its SAR.

Development of Chemical Derivatization Reagents for Analytical Quantification

The accurate quantification of this compound and its analogs in various matrices is crucial for preclinical and clinical studies. Due to the lack of a strong chromophore in the molecule, direct detection by UV-Vis spectrophotometry is often challenging at low concentrations. Therefore, chemical derivatization is employed to introduce a fluorescent or UV-active tag, significantly enhancing the sensitivity and selectivity of analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). qascf.compsu.edu

Several derivatization reagents have been successfully used for the analysis of piperazine and sulfonamide-containing compounds. These reagents typically react with the secondary amine of the piperazine ring.

Dansyl Chloride (DNS-Cl): This is a widely used fluorescent labeling agent for primary and secondary amines. The reaction of this compound with dansyl chloride in an alkaline medium yields a highly fluorescent sulfonamide derivative, which can be readily detected by HPLC with fluorescence detection (HPLC-FLD). researchgate.netqascf.com The derivatization reaction is as follows:

Figure 1: Derivatization of this compound with Dansyl Chloride.

4-Chloro-7-nitrobenzofurazan (NBD-Cl): NBD-Cl is another effective derivatizing reagent that reacts with secondary amines to form a stable, fluorescent product. jocpr.comresearchgate.netui.ac.id This method offers high sensitivity and is suitable for the quantification of piperazine derivatives in complex biological matrices. researchgate.net

Tmt-PP (N²,N²,N⁴,N⁴-tetramethyl-6-(4-(piperazin-1-ylsulfonyl)phenyl)-1,3,5-triazine-2,4-diamine): This is a more recently developed derivatization reagent designed to enhance the mass spectrometric response of compounds in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govblumberginstitute.org While initially developed for fatty acids, its piperazine sulfonyl structure suggests its potential applicability for creating derivatives of other piperazine-containing molecules for sensitive LC-MS/MS quantification.

The table below provides an overview of common derivatization reagents used for the analytical quantification of piperazine-containing compounds.

Derivatization ReagentTarget Functional GroupAnalytical TechniqueAdvantages
Dansyl Chloride (DNS-Cl) Secondary AmineHPLC-FLDHigh fluorescence, well-established method. qascf.com
4-Chloro-7-nitrobenzofurazan (NBD-Cl) Secondary AmineHPLC-FLD, HPLC-UVGood sensitivity, stable derivative. jocpr.comresearchgate.net
Tmt-PP (For LC-MS enhancement)LC-MS/MSImproved mass spectrometric response. nih.gov

The choice of derivatization reagent and analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

Role in Drug Discovery Research and Lead Optimization Strategies

1-((2-Methoxyethyl)sulfonyl)piperazine as a Chemical Scaffold in Medicinal Chemistry

The methoxyethyl group attached to the sulfonyl moiety can also contribute to the molecule's properties. This group can influence solubility and metabolic stability, which are crucial aspects of drug design. The versatility of the this compound scaffold makes it a valuable building block in the synthesis of diverse compound libraries for screening against various therapeutic targets. chemimpex.comnih.gov For instance, derivatives of this scaffold have been explored in the development of agents targeting the central nervous system. chemimpex.com

Structure-Activity Relationship (SAR) Investigations of Modified Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For analogs of this compound, SAR investigations provide critical insights for optimizing potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

Modifications to the piperazine (B1678402) ring are a key strategy in SAR studies. nih.gov The unsubstituted nitrogen of the piperazine ring in the core structure provides a convenient point for chemical modification. Introducing various substituents at this position can significantly impact a compound's biological activity. For example, in the development of inhibitors for Mycobacterium tuberculosis, the nature of the substituent on the piperazine ring was found to be crucial for both enzyme inhibition and whole-cell activity. nih.gov

Systematic exploration of different substituents, ranging from simple alkyl groups to more complex aromatic and heterocyclic moieties, allows medicinal chemists to probe the binding pocket of a target protein and optimize interactions. nih.govepa.gov The size, shape, and electronic properties of these substituents can influence binding affinity, selectivity, and metabolic stability. nih.gov

Studies on N-sulfonylhydrazones have shown that the nature of the sulfonyl substituent can significantly affect the chemical reactivity of the molecule. rsc.org In the context of drug design, altering the substituent on the sulfonyl group can fine-tune the binding affinity and selectivity of a compound for its target. For instance, replacing the methoxyethyl group with other alkyl or aryl groups can lead to derivatives with different biological profiles.

Rational Drug Design Approaches Utilizing the Piperazine-Sulfonyl Core

The piperazine-sulfonyl core is a valuable template for rational drug design, which aims to develop new drugs based on a molecular-level understanding of biological processes. researchgate.netresearchgate.net

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties. nih.govuniroma1.itresearchgate.netnih.gov Scaffold hopping involves replacing the central core of a known active compound with a different chemical scaffold while maintaining the essential spatial arrangement of key functional groups. uniroma1.it The piperazine-sulfonyl moiety can serve as a replacement for other core structures to improve properties like solubility, metabolic stability, or patentability. uniroma1.it

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of enhancing the desired biological or physicochemical properties of a compound. researchgate.net For example, the sulfonyl group in the piperazine-sulfonyl core could be replaced by other bioisosteres to modulate the compound's activity or pharmacokinetic profile.

Computational methods are increasingly used in drug discovery to accelerate the lead optimization process. nih.govnih.gov Molecular modeling and quantitative structure-activity relationship (QSAR) studies can be applied to derivatives of this compound to predict their biological activity and guide the design of new analogs. nih.gov

By creating computational models of the target protein, researchers can simulate how different analogs of the piperazine-sulfonyl core bind to the active site. nih.gov This allows for the in silico screening of virtual compound libraries and the prioritization of candidates for synthesis and biological testing. These computational approaches, combined with traditional medicinal chemistry strategies, facilitate the efficient optimization of lead compounds. nih.gov

Mechanistic Research on Biological Target Interactions Non Clinical Context

Theoretical Elucidation of Molecular Binding Mechanisms with Enzymes or Receptors

While specific molecular docking studies for 1-((2-Methoxyethyl)sulfonyl)piperazine are not widely published, research on structurally related sulfonylpiperazine derivatives provides valuable insights into their potential binding mechanisms. Computational studies, including molecular docking and molecular dynamics simulations, are instrumental in predicting and analyzing the interactions between these compounds and their biological targets.

For instance, molecular docking studies on other classes of piperazine (B1678402) derivatives have successfully identified key amino acid residues involved in binding. In studies of N-phenylpiperazine derivatives with the α1A-adrenoceptor, key interactions were observed with residues such as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org The binding was primarily driven by the formation of hydrogen bonds and electrostatic forces. rsc.org Similarly, computational analyses of piperidine/piperazine-based compounds with sigma receptors have helped to elucidate their binding modes and identify crucial interacting residues. nih.govrsc.org

In the context of sulfonylpiperazine derivatives, docking studies have been applied to understand their interaction with targets like carbonic anhydrases and the DNA-topoisomerase II complex. nih.govmdpi.com For example, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were docked into the active site of carbonic anhydrase IX, revealing potential hydrogen bonding and other interactions that contribute to their inhibitory activity. nih.gov Another study on phenylpiperazine derivatives of 1,2-benzothiazine showed their ability to bind to the DNA-Topo II complex, with the benzothiazine and phenylpiperazine rings engaging in π-type interactions with aromatic amino acids in the nucleic acid binding domain. mdpi.com These examples highlight the utility of computational methods in rationalizing the structure-activity relationships of sulfonylpiperazine compounds and guiding the design of more potent and selective molecules.

Table 1: Illustrative Examples of Molecular Docking Studies on Piperazine Derivatives

Compound Class Biological Target Key Interacting Residues (Example) Primary Driving Forces
N-Phenylpiperazines α1A-adrenoceptor Asp106, Gln177, Ser188, Ser192, Phe193 Hydrogen bonds, Electrostatic forces
Piperidine/Piperazines Sigma-1 Receptor Not specified Pharmacophoric elements
Arylsulfonyl Piperazines Carbonic Anhydrase IX Arg6, Trp9, Val130, Asn66, etc. Hydrogen bonds

This table is illustrative and based on studies of related piperazine derivatives, not this compound itself.

Development and Application of In Vitro Biochemical Assays for Compound Characterization

A variety of in vitro biochemical assays have been employed to characterize the biological activity of sulfonylpiperazine compounds. These assays are essential for determining the potency, selectivity, and mechanism of action of these molecules.

One common approach is the use of cytotoxicity assays, such as the MTT assay, to evaluate the effect of these compounds on cell viability. For example, a screening of phenylsulfonylpiperazine derivatives against various breast cancer cell lines utilized the MTT assay to determine their half-maximal inhibitory concentrations (IC50). mdpi.com In the same study, a clonogenic assay was used to assess the impact of a lead compound on the ability of individual cells to form colonies, providing insights into its long-term effects on cell proliferation. mdpi.com Furthermore, the antioxidant potential of a phenylsulfonylpiperazine derivative was evaluated using the ABTS method, which measures the inhibition of free radicals. mdpi.com

In the context of infectious diseases, sulfonylpiperazine compounds have been investigated as potential antimalarial agents. In vitro cosedimentation experiments with recombinant Plasmodium falciparum proteins have been instrumental in demonstrating that these compounds can interfere with the formation of filamentous actin in the presence of profilin. nih.govoulu.finih.govdeakin.edu.au This disruption of actin dynamics is believed to be a key mechanism by which these compounds inhibit the invasion of red blood cells by the parasite. nih.govoulu.finih.govdeakin.edu.au

For sulfonyl piperazine analogs designed as enzyme inhibitors, biochemical assays are used to establish structure-activity relationships (SAR). For instance, a series of sulfonyl piperazine analogs were evaluated for their ability to inhibit LpxH, an enzyme involved in lipid A biosynthesis in bacteria. nih.gov These biochemical characterizations helped to identify the pharmacophore of this series of inhibitors. nih.gov

Table 2: Examples of In Vitro Assays for Sulfonylpiperazine Derivatives

Assay Type Purpose Biological Context Example Finding
MTT Assay Measures cell viability and cytotoxicity Cancer cell lines Determination of IC50 values for phenylsulfonylpiperazine derivatives mdpi.com
Clonogenic Assay Assesses long-term proliferative potential Cancer cell lines Reduction in colony formation upon treatment with a phenylsulfonylpiperazine mdpi.com
ABTS Assay Evaluates antioxidant activity Chemical system A phenylsulfonylpiperazine derivative showed free radical scavenging activity mdpi.com
Cosedimentation Assay Investigates effects on protein polymerization P. falciparum proteins Sulfonylpiperazines disrupt actin polymerization in the presence of profilin nih.govnih.gov

This table provides examples from research on various sulfonylpiperazine compounds.

Use of this compound Derivatives as Chemical Probes in Biological Systems

The utility of a compound as a chemical probe hinges on its ability to selectively interact with a biological target, thereby enabling the study of that target's function in a biological system. While the specific use of this compound derivatives as chemical probes is not extensively documented in publicly available literature, the broader class of sulfonyl-containing molecules has seen application in this area.

For example, the principles of sulfur(VI)-fluoride exchange (SuFEx) chemistry have been leveraged to design chemical probes that can covalently label protein binding sites. rsc.org This approach relies on the specific reactivity of the sulfonyl fluoride (B91410) group with certain amino acid residues within the protein microenvironment. rsc.org Although not directly involving a piperazine moiety, this highlights the potential of the sulfonyl group in the design of reactive chemical probes.

The development of potent and selective ligands from a particular chemical scaffold is often a prerequisite for their use as chemical probes. Should derivatives of this compound demonstrate high affinity and selectivity for a specific biological target, they could be adapted for use as probes. This might involve the incorporation of a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to enable visualization or pull-down experiments, respectively. The overarching goal of using such probes would be to investigate the localization, expression, and interaction partners of their target protein within a cellular or in vivo context.

Future Directions and Emerging Research Opportunities

Advancements in Stereoselective Synthesis of Piperazine-Sulfonyl Compounds

The synthesis of piperazine-containing molecules with specific stereochemistry is crucial, as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities and metabolic profiles. While many existing piperazine-based drugs are substituted only at the nitrogen positions, recent efforts have increasingly focused on the stereoselective functionalization of the carbon atoms within the piperazine (B1678402) ring. researchgate.net

Future advancements in synthesizing chiral piperazine-sulfonyl compounds are likely to focus on several key areas:

Asymmetric Catalysis : The use of transition metal catalysts with chiral ligands is a powerful strategy for creating stereocenters with high enantioselectivity. nih.gov Palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives has been shown to produce chiral piperazin-2-ones, which can be converted to chiral piperazines without losing optical purity. rsc.org Similar catalytic systems could be adapted for precursors of sulfonylated piperazines.

Chiral Pool Synthesis : Starting from readily available and enantiomerically pure precursors, such as α-amino acids, is a reliable method to construct chiral piperazine rings. researchgate.net This approach allows for the creation of orthogonally protected, 2-substituted chiral piperazines in a few steps, which can then be sulfonylated to yield the target compounds. researchgate.net

Organocatalysis : The use of small organic molecules as catalysts for asymmetric reactions has gained prominence. Chiral piperazines themselves have been used as organocatalysts in the addition of aldehydes to nitroalkenes, achieving high diastereoselectivities and enantiomeric excesses. researchgate.net This principle can be inverted, using chiral organocatalysts to direct the stereoselective construction of the piperazine ring itself.

C-H Functionalization : Direct, stereoselective C-H functionalization of the piperazine ring offers a more atom-economical approach to creating complex, chiral molecules. nsf.gov While still a developing field, photoinduced reactions and advanced palladium catalysis are showing promise for the regioselective and potentially stereoselective installation of functional groups on the piperazine backbone. nsf.gov

Table 1: Comparison of Stereoselective Synthesis Strategies

StrategyKey PrinciplePotential AdvantagesChallenges
Asymmetric CatalysisUse of chiral metal-ligand complexes to induce stereoselectivity. nih.govHigh enantiomeric excess (ee), catalytic nature (low loading).Cost of precious metals and ligands, optimization required.
Chiral Pool SynthesisIncorporation of pre-existing chirality from natural sources (e.g., amino acids). researchgate.netPredictable stereochemistry, reliable and scalable routes.Limited diversity of available starting materials.
OrganocatalysisUse of small chiral organic molecules as catalysts. researchgate.netMetal-free, often milder reaction conditions, readily available catalysts.Catalyst loading can be high, scalability can be an issue.
Stereoselective C-H FunctionalizationDirect conversion of a C-H bond to a C-C or C-X bond with stereocontrol. nsf.govHigh atom economy, novel retrosynthetic disconnections.Control of regioselectivity and stereoselectivity is difficult.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govresearchgate.net These computational tools can be applied to the 1-((2-Methoxyethyl)sulfonyl)piperazine scaffold to design new molecules with optimized properties and to predict their biological activities.

Generative Models : AI models, such as variational autoencoders or generative adversarial networks (GANs), can be trained on large databases of known molecules to generate novel chemical structures. researchgate.net By incorporating the piperazine-sulfonyl scaffold as a constraint, these models can design new derivatives with desirable features, such as high predicted affinity for a biological target or improved drug-like properties. researchgate.net

Property Prediction (QSAR/QSPR) : ML algorithms can build models that predict the properties of molecules based on their structure (Quantitative Structure-Activity/Property Relationships). nih.gov For derivatives of this compound, ML can predict a wide range of characteristics, including solubility, metabolic stability, permeability, and potential off-target effects, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govyoutube.com Machine learning has been specifically used to forecast the antibacterial properties of piperazine-containing molecules. researchgate.net

De Novo Design and Optimization : By combining generative AI with active learning frameworks, researchers can create iterative design cycles. researchgate.net An AI model proposes a set of novel piperazine-sulfonyl compounds, which are then synthesized and tested. The experimental results are fed back into the model, which learns from the new data and proposes a refined set of molecules, progressively optimizing for desired properties like target potency and low toxicity. astrazeneca.com

Table 2: Application of AI/ML in Piperazine-Sulfonyl Compound Design

AI/ML ApplicationDescriptionPredicted Parameters for Piperazine Derivatives
Generative AIDesigns novel molecules based on learned chemical patterns. researchgate.netNew scaffolds, diverse side chains, improved binding motifs.
Property PredictionModels relationships between molecular structure and properties (ADME/Tox). nih.govnih.govAqueous solubility, metabolic clearance, CYP450 inhibition, plasma protein binding.
Active LearningIteratively improves model predictions by incorporating new experimental data. astrazeneca.comTarget affinity, selectivity, antibacterial activity. researchgate.net

Exploration of Novel Research Applications for the this compound Scaffold

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of approved drugs and its ability to modulate pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net The combination of this ring with a flexible methoxyethyl sulfonyl group provides a unique chemical starting point for exploring new therapeutic areas.

Anticancer Agents : Piperazine derivatives are found in numerous anticancer agents. nih.govresearchgate.net The sulfonylpiperazine core can be further functionalized to target specific kinases, proteases, or other proteins implicated in cancer progression. For instance, chrysin-based sulfonylpiperazines have demonstrated promising anticancer potential against various cell lines. nih.gov

Neuroprotective Agents : Recent patent literature describes novel piperazine-based sulfonamides for use as neuroprotective and neurorestorative agents, highlighting their potential in treating neurological disorders. google.com The physicochemical properties conferred by the methoxyethyl sulfonyl group may be beneficial for achieving brain penetration.

Antidiabetic Agents : Piperazine sulfonamide analogs have been synthesized and evaluated as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, suggesting a potential application in managing type II diabetes. researchgate.netnih.gov

Antimicrobial Agents : With the rise of multidrug-resistant bacteria, there is a critical need for new antibiotics. The piperazine scaffold is a component of various antibacterial compounds, and new derivatives based on the this compound structure could be explored for their efficacy against resistant bacterial strains. researchgate.netresearchgate.net

Table 3: Potential Therapeutic Areas for the this compound Scaffold

Therapeutic AreaRationale / Supporting EvidencePotential Molecular Targets
OncologyPiperazine and sulfonyl groups are common in anticancer drugs. nih.govresearchgate.netKinases, Tubulin, DNA repair enzymes.
Neurological DisordersRelated piperazine sulfonamides show neuroprotective potential. google.comDopamine receptors, Serotonin receptors, GPCRs.
DiabetesPiperazine sulfonamides can inhibit α-amylase. nih.govα-Amylase, α-Glucosidase.
Infectious DiseasesThe piperazine motif is a versatile scaffold for antimicrobial agents. researchgate.netBacterial DNA gyrase, Cell wall synthesis enzymes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.